![molecular formula C18H18Cl2N2O4S B6542738 2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060255-10-8](/img/structure/B6542738.png)
2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
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Description
2,5-Dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide, commonly known as MK-677 or Ibutamoren, is a synthetic drug developed by a research team at Merck & Co. in 1996. MK-677 is a growth hormone secretagogue, meaning it stimulates the release of growth hormone from the pituitary gland. It is a non-peptide, orally active, and has a long-lasting effect on the body. MK-677 has been used in research studies to investigate its effects on aging, muscle mass, bone mineral density, and cognitive function.
Scientific Research Applications
- Computational studies have identified this compound as a potential herbicide. It demonstrates favorable physicochemical properties, docking scores, system stability, H-bond occupancy, and binding free energy compared to reference molecules like terbutryn. Researchers are exploring its use in weed control and crop protection.
- Antibodies play a crucial role in therapeutic and diagnostic applications. However, improving their activity remains challenging. “2,5-dichloro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide” has shown promise in enhancing antibody maturation . Researchers are investigating its potential to optimize antibody candidates for targeted therapies.
Herbicide Development
Antibody Maturation Enhancement
properties
IUPAC Name |
2,5-dichloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4S/c19-14-3-6-16(20)17(12-14)27(24,25)21-15-4-1-13(2-5-15)11-18(23)22-7-9-26-10-8-22/h1-6,12,21H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQIJBFMOBJAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide |
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